(3-Oxo-1-phenylpyrazolidin-4-yl)methyl acetate
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Overview
Description
(3-Oxo-1-phenylpyrazolidin-4-yl)methyl acetate is a chemical compound with the molecular formula C₁₃H₁₆N₂O₃ and a molecular weight of 248.28 g/mol . This compound belongs to the class of pyrazolidinones, which are known for their diverse applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Oxo-1-phenylpyrazolidin-4-yl)methyl acetate typically involves the reaction of 1-phenylpyrazolidin-3-one with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
(3-Oxo-1-phenylpyrazolidin-4-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols and amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
(3-Oxo-1-phenylpyrazolidin-4-yl)methyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Oxo-1-phenylpyrazolidin-4-yl)methyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (4-Methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl acetate
- Phenazopyridine
- Other pyrazolidinone derivatives
Uniqueness
(3-Oxo-1-phenylpyrazolidin-4-yl)methyl acetate is unique due to its specific structural features and reactivity.
Properties
CAS No. |
99893-31-9 |
---|---|
Molecular Formula |
C12H14N2O3 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
(3-oxo-1-phenylpyrazolidin-4-yl)methyl acetate |
InChI |
InChI=1S/C12H14N2O3/c1-9(15)17-8-10-7-14(13-12(10)16)11-5-3-2-4-6-11/h2-6,10H,7-8H2,1H3,(H,13,16) |
InChI Key |
WXQSXTVEIPZADS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1CN(NC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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